Anticancer Potency Against A549 Lung Cancer: Benzofuran-Oxadiazole Hybrid vs. Clinical Standard Crizotinib
In a head-to-head MTT assay against the A549 non-small-cell lung cancer line, the S-alkylated benzofuran-oxadiazole hybrid 5d (directly derived from the 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol precursor) demonstrated an IC50 of 6.3 ± 0.7 μM, which is 1.36-fold more potent than the reference drug crizotinib (IC50 = 8.54 ± 0.84 μM) [1]. The corresponding benzofuran-triazole hybrid 7f from the same study exhibited primarily thrombolytic rather than cytotoxic activity (61.4% thrombolysis vs. ABTS standard), highlighting divergent biological profiles between oxadiazole and triazole regioisomers built on the same benzofuran core [1].
| Evidence Dimension | Cytotoxicity IC50 against A549 lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 6.3 ± 0.7 μM (Benzofuran-oxadiazole hybrid 5d, derived from 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol core) |
| Comparator Or Baseline | Crizotinib: IC50 = 8.54 ± 0.84 μM |
| Quantified Difference | 1.36-fold improvement in potency (ΔIC50 = 2.24 μM) |
| Conditions | A549 non-small-cell lung cancer cell line; MTT assay; 48 h incubation |
Why This Matters
For procurement in oncology screening, this scaffold provides a measurable potency advantage over a clinically approved kinase inhibitor in the same assay, validating it as a privileged starting point for lead optimization.
- [1] Irfan A, Batool F, Zahoor AF, et al. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules. 2022;27(3):1023. doi:10.3390/molecules27031023 View Source
